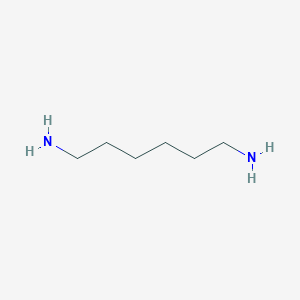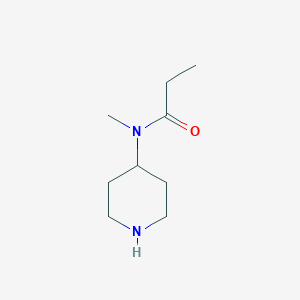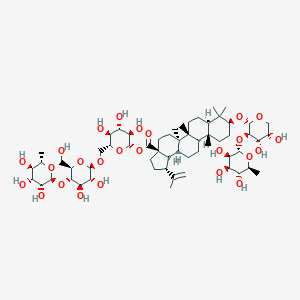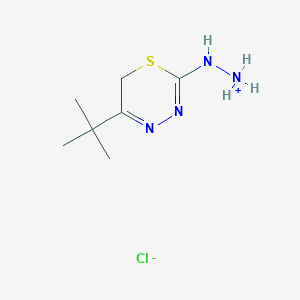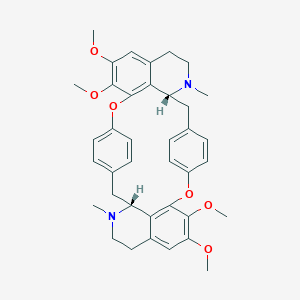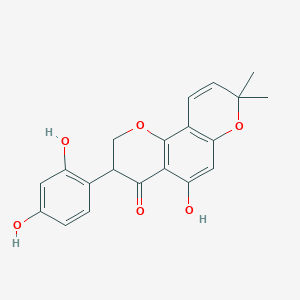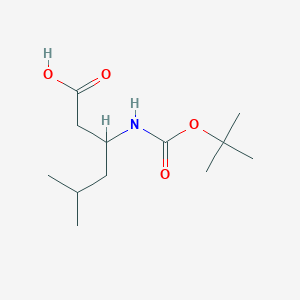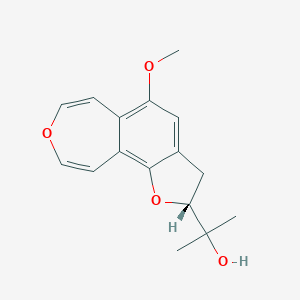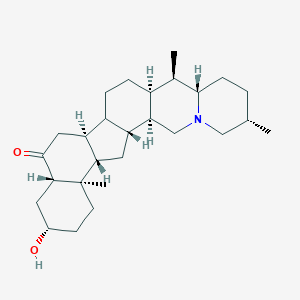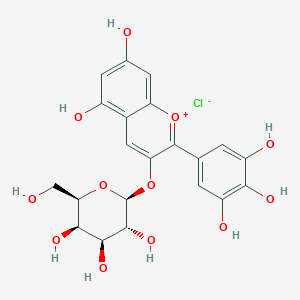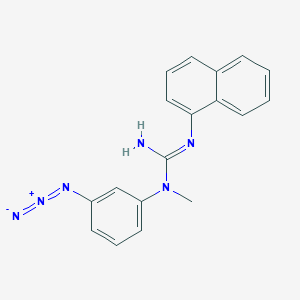
N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine, also known as SNAP-tag, is a small molecule that has gained significant attention in the scientific community due to its numerous applications in biological research. SNAP-tag is a genetically encoded protein that can be fused to a protein of interest, allowing for site-specific covalent labeling with a variety of probes.
作用機序
The mechanism of action of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine involves the covalent attachment of a probe to the guanidine group of the protein of interest. The probe contains a benzyl group that reacts with the guanidine group to form a stable covalent bond. This covalent bond is resistant to denaturation and can be used to track the protein of interest in live cells.
生化学的および生理学的効果
N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine does not have any known biochemical or physiological effects on cells or organisms. It is a small molecule that is easily metabolized and excreted from the body.
実験室実験の利点と制限
The main advantage of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine is its specificity and versatility. It allows for site-specific covalent labeling of proteins of interest, which can be used to study protein localization, protein trafficking, and protein-protein interactions. The main limitation of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine is its cost. The synthesis of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine is complex and expensive, which limits its use in some laboratories.
将来の方向性
There are numerous future directions for the use of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine in biological research. One direction is the development of new probes that can be used to track different aspects of protein function, such as protein conformation and protein activity. Another direction is the development of new fusion proteins that can be used to study different aspects of cell biology, such as organelle dynamics and membrane trafficking. Finally, the use of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine in live animal models could provide new insights into the function of proteins in vivo.
合成法
The synthesis of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine involves the use of heterocyclic chemistry. The first step involves the synthesis of 3-azidobenzoic acid, which is then reacted with 1-naphthylguanidine to form N-(3-azidophenyl)-N'-1-naphthylguanidine. The final step involves the methylation of the guanidine group to form N-(3-azidophenyl)-N-methyl-N'-1-naphthylguanidine, which is the final product.
科学的研究の応用
N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine has numerous applications in biological research, including protein localization, protein trafficking, and protein-protein interactions. N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine can be fused to a protein of interest, allowing for site-specific covalent labeling with a variety of probes, including fluorescent dyes, biotin, and nanoparticles. This labeling can be used to track the movement of proteins in live cells, study protein-protein interactions, and measure protein expression levels.
特性
CAS番号 |
137160-01-1 |
|---|---|
製品名 |
N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine |
分子式 |
C18H16N6 |
分子量 |
316.4 g/mol |
IUPAC名 |
1-(3-azidophenyl)-1-methyl-2-naphthalen-1-ylguanidine |
InChI |
InChI=1S/C18H16N6/c1-24(15-9-5-8-14(12-15)22-23-20)18(19)21-17-11-4-7-13-6-2-3-10-16(13)17/h2-12H,1H3,(H2,19,21) |
InChIキー |
ZXJRJDHOPCFNGZ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC(=C1)N=[N+]=[N-])C(=NC2=CC=CC3=CC=CC=C32)N |
正規SMILES |
CN(C1=CC=CC(=C1)N=[N+]=[N-])C(=NC2=CC=CC3=CC=CC=C32)N |
その他のCAS番号 |
137160-01-1 |
同義語 |
N-(3-azidophenyl)-N-methyl-N'-1-naphthylguanidine N3PhMeNapG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




